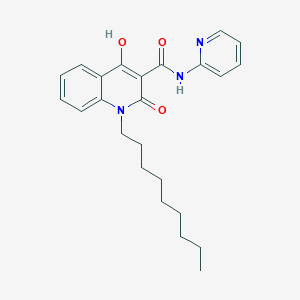![molecular formula C106H107Cl5NP4Ru2+ B12054527 [NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3]](/img/structure/B12054527.png)
[NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[NH2Me2][(RuCl(®-xylbinap))2(mu-Cl)3] is a ruthenium-based complex that is widely used as a catalyst in asymmetric hydrogenation reactions. The compound consists of a dimethylammonium cation and a ruthenium complex anion, where the ruthenium is coordinated with chiral ligands derived from xylbinap. This complex is known for its high catalytic activity and enantioselectivity, making it valuable in the synthesis of chiral molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [NH2Me2][(RuCl(®-xylbinap))2(mu-Cl)3] typically involves the reaction of a ruthenium precursor with the chiral ligand ®-xylbinap in the presence of dimethylamine and a chloride source. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the ruthenium complex. The general reaction scheme can be represented as follows:
RuCl3⋅nH2O+2(R−xylbinap)+NH2Me2→[NH2Me2][(RuCl((R−xylbinap))2(μ−Cl)3]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and inert atmosphere, to ensure high yield and purity of the product. The use of automated reactors and purification systems helps in scaling up the production while maintaining consistency in the quality of the catalyst.
Analyse Des Réactions Chimiques
Types of Reactions
[NH2Me2][(RuCl(®-xylbinap))2(mu-Cl)3] primarily undergoes catalytic reactions, particularly asymmetric hydrogenation. This complex can also participate in substitution reactions where the chloride ligands can be replaced by other ligands under specific conditions.
Common Reagents and Conditions
Hydrogenation Reactions: Common reagents include hydrogen gas and various substrates such as ketones, imines, and alkenes. The reactions are typically carried out under high pressure and moderate temperatures.
Substitution Reactions: Reagents such as phosphines, amines, or other ligands can be used to replace the chloride ligands. These reactions often require the presence of a base and are conducted under inert atmosphere.
Major Products
The major products of these reactions are chiral molecules, which are valuable in the pharmaceutical and fine chemical industries. For example, the hydrogenation of ketones using this catalyst can produce chiral alcohols with high enantioselectivity.
Applications De Recherche Scientifique
[NH2Me2][(RuCl(®-xylbinap))2(mu-Cl)3] has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in asymmetric hydrogenation, asymmetric transfer hydrogenation, and other enantioselective reactions.
Biology: Employed in the synthesis of chiral intermediates for the production of biologically active compounds.
Medicine: Utilized in the synthesis of chiral drugs and pharmaceuticals, contributing to the development of medications with improved efficacy and reduced side effects.
Industry: Applied in the production of fine chemicals, agrochemicals, and other specialty chemicals where chiral purity is essential.
Mécanisme D'action
The mechanism by which [NH2Me2][(RuCl(®-xylbinap))2(mu-Cl)3] exerts its catalytic effects involves the coordination of the substrate to the ruthenium center, followed by the transfer of hydrogen atoms to the substrate. The chiral ligands ®-xylbinap create a chiral environment around the ruthenium center, which induces enantioselectivity in the hydrogenation process. The molecular targets are typically unsaturated compounds such as ketones, imines, and alkenes, and the pathways involve the formation of intermediate complexes that facilitate the transfer of hydrogen atoms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [NH2Me2][(RuCl(®-binap))2(mu-Cl)3]
- [NH2Me2][(RuCl(®-segphos))2(mu-Cl)3]
- [NH2Me2][(RuCl(®-tolbinap))2(mu-Cl)3]
Uniqueness
[NH2Me2][(RuCl(®-xylbinap))2(mu-Cl)3] is unique due to the presence of the ®-xylbinap ligand, which provides distinct steric and electronic properties compared to other chiral ligands. This uniqueness translates to different catalytic activities and selectivities, making it suitable for specific reactions where other catalysts may not perform as effectively.
Propriétés
Formule moléculaire |
C106H107Cl5NP4Ru2+ |
|---|---|
Poids moléculaire |
1898.3 g/mol |
Nom IUPAC |
[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;N-methylmethanamine;ruthenium;trichloronioruthenium(1-);chloride;hydrochloride |
InChI |
InChI=1S/2C52H48P2.C2H7N.5ClH.2Ru/c2*1-33-21-34(2)26-43(25-33)53(44-27-35(3)22-36(4)28-44)49-19-17-41-13-9-11-15-47(41)51(49)52-48-16-12-10-14-42(48)18-20-50(52)54(45-29-37(5)23-38(6)30-45)46-31-39(7)24-40(8)32-46;1-3-2;;;;;;;/h2*9-32H,1-8H3;3H,1-2H3;5*1H;;/q;;;;;;;;;+2/p-1 |
Clé InChI |
LJSDQAUPXVWQNF-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CNC.Cl.[Cl-].[ClH+][Ru-]([ClH+])[ClH+].[Ru] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


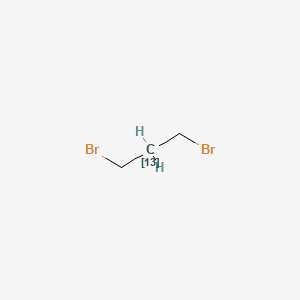
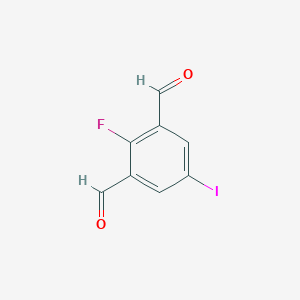
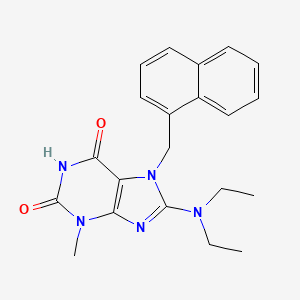

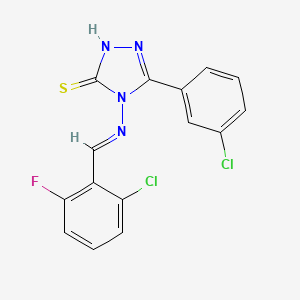
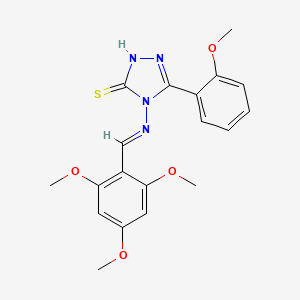
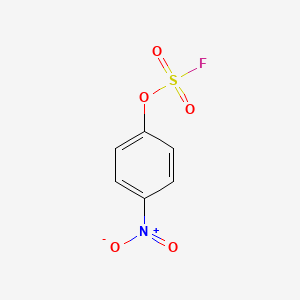
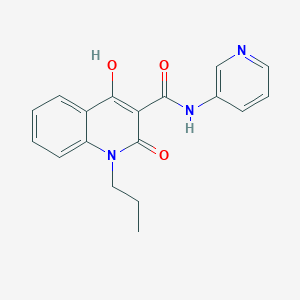
![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B12054508.png)
